Rspacer cep

描述

Rspacer cep, also known as ribose abasic site, is a tetrahydrofuran derivative where a methylene group occupies the 1 position of 2’-ribose. This compound is commonly used to mimic an abasic site in RNA oligonucleotides. Naturally occurring abasic sites in RNA are less common than in DNA due to RNA being less susceptible to depurination. once generated, RNA abasic sites are about 15-fold more stable than DNA abasic sites .

准备方法

Rspacer cep is synthesized through a series of chemical reactions involving tetrahydrofuran derivativesIndustrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .

化学反应分析

Rspacer cep undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Rspacer cep has numerous applications in scientific research, including:

Chemistry: Used as a research tool to study the effects of abasic sites on RNA structure and function.

Biology: Helps in understanding the stability and biological consequences of abasic sites in long-lived RNAs such as tRNAs and rRNAs.

Industry: Utilized in the synthesis of modified oligonucleotides for various industrial applications

作用机制

Rspacer cep exerts its effects by mimicking an abasic site in RNA oligonucleotides. This mimicry allows researchers to study the effects of abasic sites on RNA structure and function. The molecular targets include long-lived RNAs such as tRNAs and rRNAs. The pathways involved include the hydrolysis of N-glycosidic bonds in nucleosides and nucleotides .

相似化合物的比较

Rspacer cep is unique due to its high stability compared to other abasic sites. Similar compounds include:

D-spacer: The deoxyribose counterpart of this compound, used to mimic abasic sites in DNA.

Spacer C3: A short 3-carbon chain used to introduce a spacer arm in oligonucleotides.

Spacer C18: A hexaethylene glycol chain used to incorporate a long spacer arm in oligonucleotides .

This compound stands out due to its specific application in RNA research and its higher stability compared to DNA abasic sites.

生物活性

Introduction

Rspacer cep, a compound derived from the Burkholderia cenocepacia species, has garnered attention for its biological activity, particularly in the context of microbial communication and pathogenicity. This article explores the biological mechanisms, effects, and implications of this compound, supported by research findings and case studies.

This compound functions primarily through its interaction with the acylhomoserine lactone (AHL) signaling pathway. The key components involved in this pathway include:

- CepI : An enzyme that synthesizes octanoylhomoserine lactone (OHL).

- CepR : A transcription factor that regulates gene expression in response to OHL levels.

Gene Regulation

Research indicates that this compound influences several genes associated with virulence and biofilm formation. For instance, mutations in cepI or cepR lead to increased production of the siderophore ornibactin while decreasing secreted lipases and metalloproteases, which are crucial for pathogenicity . The interplay between CepR and CciR proteins further complicates this regulatory network, as they modulate similar gene sets but in opposing manners .

Table 1: Biological Activities of this compound

Case Study 1: Pathogenicity Assessment

A study assessed the pathogenic potential of B. cenocepacia strains with mutations in the cep system. The findings revealed that strains lacking functional CepI or CepR exhibited significantly reduced virulence in murine models, highlighting the importance of AHL signaling in infection processes .

Case Study 2: Biofilm Formation Dynamics

Another investigation focused on biofilm formation under varying nutrient conditions. It was found that this compound plays a critical role in modulating biofilm architecture, which is crucial for bacterial survival in hostile environments. The presence of OHL was necessary for optimal biofilm development, suggesting a direct link between signaling molecules and structural integrity .

Research Findings

Recent studies have employed various methodologies to elucidate the effects of this compound:

- Transcriptional Profiling : Identified over 55 differentially expressed proteins between wild-type and mutant strains, emphasizing the broad impact of AHL signaling on cellular functions .

- Electrophoretic Mobility Shift Assays (EMSA) : Demonstrated strong binding affinity of purified CepR to modified cep boxes, indicating precise regulatory control over gene expression .

Table 2: Key Research Findings

| Study Type | Findings | Implications |

|---|---|---|

| Transcriptional Profiling | 55 proteins differentially expressed | Insights into virulence factors |

| EMSA | High binding affinity of CepR | Regulatory mechanisms clarified |

属性

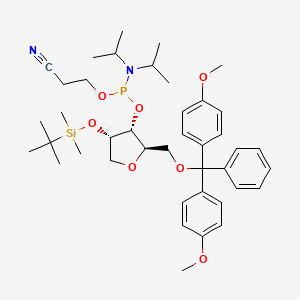

IUPAC Name |

3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLPBMMJULLWTE-ZEGDCKMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N2O7PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。